molecular formula C23H34N2O3S B4981504 N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide

N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide

Cat. No.: B4981504
M. Wt: 418.6 g/mol
InChI Key: KBZANDYJCWKRDD-UHFFFAOYSA-N
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Description

N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a dibutylamino group, a hydroxypropyl group, and a phenylbenzenesulfonamide moiety

Properties

IUPAC Name

N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O3S/c1-3-5-17-24(18-6-4-2)19-22(26)20-25(21-13-9-7-10-14-21)29(27,28)23-15-11-8-12-16-23/h7-16,22,26H,3-6,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZANDYJCWKRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of N-phenylbenzenesulfonamide with 3-(dibutylamino)-1,2-epoxypropane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibutyl-1,3-propanediamine: Similar structure but lacks the sulfonamide and phenyl groups.

    N,N-Diethyl-1,3-propanediamine: Similar structure with ethyl groups instead of butyl groups.

    N,N-Dimethyl-1,3-propanediamine: Similar structure with methyl groups instead of butyl groups.

Uniqueness

N-[3-(dibutylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group enhances its potential as a pharmaceutical agent, while the dibutylamino and hydroxypropyl groups contribute to its reactivity and solubility .

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